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Compound of Interest

Compound Name: Antibacterial agent 180

Cat. No.: B12386594

As "Antibacterial agent 180" is not a specifically identified compound in publicly available
scientific literature, this technical guide will focus on a well-characterized, novel antibacterial
agent, Cefiderocol, as a representative example to fulfill the detailed request for information on
a modern antibacterial therapeutic. Cefiderocol is a siderophore cephalosporin with a unique
mechanism of action, particularly effective against multidrug-resistant Gram-negative bacteria.

An In-depth Technical Guide to Cefiderocol

Audience: Researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cefiderocol is a parenteral siderophore cephalosporin. Its chemical structure is distinguished by
a cephalosporin core similar to ceftazidime and cefepime, with the crucial addition of a
chlorocatechol group on the C-3 side chain.[1][2][3][4] This catechol moiety acts as a
siderophore, a molecule that chelates iron.[2][4]

The structure includes:
e A cephalosporin nucleus which is responsible for the core antibacterial activity.

¢ A carboxypropanoxyimino group on the C-7 side chain, similar to ceftazidime, which
enhances transport across the bacterial outer membrane.[1][2]
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e A pyrrolidinium group on the C-3 side chain, similar to cefepime, which improves stability
against B-lactamases and enhances water solubility.[1][2][4][5]

» A chlorocatechol moiety at the end of the C-3 side chain, which enables the siderophore
activity, allowing the molecule to bind to ferric iron (Fe3*).[2][3][6][7]

Chemical Name: (6R,7R)-7-[[(2Z2)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-
yloxyimino)acetyllamino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-
1-ylJmethyl]-8-o0x0-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[8]

Physicochemical Properties

The physicochemical properties of Cefiderocol are summarized in the table below.

Property Value Source
Molecular Formula C30H34CIN7010S2 [8]
Molecular Weight 752.2 g/mol [8]
Water Solubility 0.00201 mg/mL [6]
logP -2.265 [8]
pKa (Strongest Acidic) 2.64 [6]
pKa (Strongest Basic) 4.05 [6]
Protein Binding 40-60% (primarily to albumin) [6]
Volume of Distribution 18 L [6]
Elimination Half-life ~2.3 hours [1]

Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter Gram-negative bacteria, overcoming
common resistance mechanisms such as porin channel mutations and efflux pump
overexpression.[9][10][11]
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» Siderophore Activity: In the iron-depleted environment of an infection, Cefiderocol's catechol
moiety chelates ferric iron (Fe3*), forming a complex that mimics natural bacterial
siderophores.[3][6][9]

» Active Transport: This Cefiderocol-iron complex is actively transported across the bacterial
outer membrane via the bacteria's own iron uptake channels (e.g., CirA and Fiu in E. coli,
PiuA in P. aeruginosa).[6][12][13] This active transport mechanism allows Cefiderocol to
achieve high concentrations in the periplasmic space.[2][4]

« PBP Inhibition: Once in the periplasmic space, Cefiderocol dissociates from the iron.[4][9][10]
It then exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily
PBP3, which inhibits the final transpeptidation step of peptidoglycan synthesis, thereby
disrupting bacterial cell wall synthesis and leading to cell lysis.[2][4][6][9]

This dual mode of entry—passive diffusion through porins and active transport via iron
channels—coupled with its high stability against a wide range of 3-lactamases, contributes to
its potent activity against many multidrug-resistant pathogens.[1][2][9]
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Caption: Cefiderocol's "Trojan Horse" mechanism of action.

Antibacterial Spectrum and Efficacy

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7054475/
https://go.drugbank.com/drugs/DB14879
https://cefiderocolmicrobiologyresources.com/cefiderocol-mechanism-of-action/
https://go.drugbank.com/drugs/DB14879
https://journals.asm.org/doi/10.1128/aac.01454-17
https://pmc.ncbi.nlm.nih.gov/articles/PMC6853759/
https://academic.oup.com/cid/article/69/Supplement_7/S538/5624004
https://pmc.ncbi.nlm.nih.gov/articles/PMC9989360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9989360/
https://cefiderocolmicrobiologyresources.com/cefiderocol-mechanism-of-action/
https://en.wikipedia.org/wiki/Cefiderocol
https://academic.oup.com/cid/article/69/Supplement_7/S538/5624004
https://pmc.ncbi.nlm.nih.gov/articles/PMC9989360/
https://go.drugbank.com/drugs/DB14879
https://cefiderocolmicrobiologyresources.com/cefiderocol-mechanism-of-action/
https://pubmed.ncbi.nlm.nih.gov/30712199/
https://academic.oup.com/cid/article/69/Supplement_7/S538/5624004
https://cefiderocolmicrobiologyresources.com/cefiderocol-mechanism-of-action/
https://www.benchchem.com/product/b12386594?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-

negative bacteria, including carbapenem-resistant strains of Enterobacterales, Pseudomonas

aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[12][14][15] Its

activity against Gram-positive and anaerobic bacteria is limited.[12]

In Vitro Activity Data (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of

Cefiderocol against various Gram-negative pathogens from surveillance studies.

Table 1: Cefiderocol Activity against Carbapenem-Resistant Klebsiella pneumoniae (CR-KP)

and Pseudomonas aeruginosa (CR-PA)

Organism e %
(Resistan MICso MICoo Suscepti
N Range Source

ce (mglL) (mglL) ble (=4

. (mglL)
Profile) mgI/L)
K.
pneumonia 105 0.125 1 <0.03-2 100% [16]
e (CR)
P.
aeruginosa 74 0.5 4 <0.03-4 100% [16]
(CR)

Table 2: Cefiderocol Activity against a Broad Collection of Gram-Negative Isolates (SENTRY
Program 2020)
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Organism MICso MICoo %

N . Source
Group (mglL) (mglL) Susceptible
Enterobacter

8047 0.06 0.5 99.8% [17]
ales
Carbapenem-

_ 169 0.5 4 98.2% [17]

Resistant
(CRE)
P. aeruginosa 2110 0.12 0.5 99.6% [17]
- Extensively
Drug- 256 0.12 1 97.3% [17]
Resistant
A. baumannii

790 0.25 1 97.7% [17]
complex
S. maltophilia 431 0.06 0.12 100% [17]

Experimental Protocols
Protocol: Broth Microdilution MIC Testing for
Cefiderocol

Due to Cefiderocol's mechanism of action, its in vitro susceptibility testing requires a specific,
iron-depleted medium to mimic the iron-limited conditions found in vivo.[10][15] Standard
Mueller-Hinton broth contains variable iron concentrations that can interfere with the drug's
activity, leading to falsely elevated MIC values. The standardized method uses iron-depleted
cation-adjusted Mueller-Hinton broth (ID-CAMHB).[18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against a
bacterial isolate using the broth microdilution method.

Materials:

o Cefiderocol analytical powder
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» Cation-adjusted Mueller-Hinton Broth (CAMHB)

e Chelex 100 resin

e Stock solutions of CaClz, MgClz, and ZnSOa

o Sterile 96-well microtiter plates

o Bacterial isolate (grown overnight on non-selective agar)
e 0.9% sterile saline

e Spectrophotometer or McFarland turbidity standards

e Incubator (35-37°C)

Methodology:

o Preparation of Iron-Depleted CAMHB (ID-CAMHB): a. Prepare CAMHB according to the
manufacturer's instructions. b. To remove cations, including iron, add 100 g of Chelex 100
resin per liter of autoclaved CAMHB. Stir for a defined period (e.g., 2 hours at room
temperature).[18] c. Filter the broth to remove the resin. d. Re-supplement the broth with
specific concentrations of cations: Ca?* (20-25 mg/L), Mg?* (10-12.5 mg/L), and Zn?* (0.5-1
mg/L). The addition of zinc is critical for the activity of metallo-B-lactamases.[18] e. Adjust the
final pH to 7.2-7.4 and sterilize by filtration.

 Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated
colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to
match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[19] d. Dilute this
suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10°
CFU/mL in each well of the microtiter plate.

o Plate Preparation and Inoculation: a. Prepare serial two-fold dilutions of Cefiderocol in ID-
CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 50
pL or 100 pL. b. Include a positive control well (inoculum in ID-CAMHB without antibiotic)
and a negative control well (uninoculated ID-CAMHB). c. Inoculate each well (except the
negative control) with the prepared bacterial suspension.
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 Incubation: a. Incubate the plates at 35-37°C for 18-24 hours under ambient aerobic
conditions.[20]

e Reading and Interpretation of Results: a. The MIC is defined as the lowest concentration of
Cefiderocol that completely inhibits visible growth. b. For Cefiderocol, the endpoint should be
read as the first well where growth is significantly reduced to a small button (<1 mm) or a
light haze. Trailing (reduced growth over a range of concentrations) should be disregarded.
[10][21] c. Compare the resulting MIC value to established clinical breakpoints (e.g., from
CLSI or EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.
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Caption: Standard workflow for Cefiderocol MIC determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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